



Application Notes and Protocols for Ozanimod HCl in EAE Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of **Ozanimod HCI**, a selective sphingosine-1-phosphate (S1P) receptor modulator, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. The protocols outlined below are compiled from established research methodologies to ensure reproducibility and accuracy.

Mechanism of Action

Ozanimod is a selective agonist for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4][5] [6][7] Its therapeutic effect in autoimmune diseases like multiple sclerosis is primarily attributed to its action on S1P1 receptors on lymphocytes.[8] Activation of S1P1 leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes, particularly CCR7+ T cells and B cells, from the lymph nodes.[1][7] This sequestration of lymphocytes in the periphery reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammation, demyelination, and axonal damage characteristic of EAE and multiple sclerosis.[2][4][5][6][8][9][10]

Experimental Protocols EAE Induction in C57BL/6 Mice (Active Immunization)

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.



Materials:

- Female C57BL/6 mice, 9-13 weeks old[11]
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Isoflurane for anesthesia

Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 μg of MOG35-55 per mouse.[12]
- Immunization (Day 0):
 - Anesthetize mice using isoflurane.
 - Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously on the upper back and another 0.1 mL on the lower back.[13]
 - Administer the first intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200 ng per mouse) in PBS.[12]
- Pertussis Toxin Administration (Day 2): Administer a second i.p. injection of pertussis toxin (e.g., 200 ng per mouse) in PBS.[12]
- Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7
 post-immunization.[13] Disease onset is typically observed between days 9 and 14.[11][14]

Ozanimod HCI Administration

This protocol outlines the preparation and administration of **Ozanimod HCI** to EAE mice.



Materials:

- Ozanimod HCI (RPC1063)
- Dimethyl sulfoxide (DMSO)
- Tween-20
- 0.1N Hydrochloric acid (HCl)
- Oral gavage needles

Procedure:

- Drug Formulation: Prepare a vehicle solution of 5% DMSO, 5% Tween-20, and 90% 0.1N HCI.[4] Dissolve Ozanimod HCI in this vehicle to achieve the desired concentration. A commonly used therapeutic dose is 0.6 mg/kg.[4][5][6][9]
- Administration:
 - Begin treatment at the first sign of disease (EAE score of 1, i.e., flaccid tail).[2][4][5][6][9]
 - Administer the **Ozanimod HCI** solution or vehicle control daily via oral gavage.[4][9]
 - The treatment duration can vary, with studies showing efficacy over 21 days.[4][9]

Clinical Scoring of EAE

Daily clinical assessment is crucial for evaluating disease progression and the efficacy of the treatment. Scoring should be performed by an observer blinded to the treatment groups to avoid bias.[15]

EAE Clinical Scoring Scale:[15][16][17][18][19][20]



Score	Clinical Signs	
0	No clinical signs of EAE.[16]	
0.5	Tip of tail is limp.[16]	
1	Limp tail.[16]	
1.5	Limp tail and hind leg issues (e.g., one hind leg falls through a wire rack).[16]	
2	Limp tail and weak hind legs; wobbly gait.[16]	
2.5	Limp tail and dragging of both hind legs.[16]	
3	Complete paralysis of both hind limbs.[17]	
3.5	Complete hind limb and partial front limb paralysis.	
4	Complete hind and partial front leg paralysis; minimal movement.[16][17]	
5	Moribund or dead.[17]	

Histological Analysis of the Spinal Cord

Histopathological assessment of the spinal cord is performed at the end of the experiment to quantify inflammation and demyelination.

Procedure:

- Tissue Collection and Preparation:
 - Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
 - Dissect the spinal cord and post-fix in 4% PFA.
 - Process the tissue for paraffin embedding or cryosectioning.[21]
- Staining:



- Hematoxylin and Eosin (H&E) Staining: To assess cellular infiltration and inflammation.[22]
- Luxol Fast Blue (LFB) Staining: To evaluate the extent of demyelination.
- Immunohistochemistry/Immunofluorescence:
 - Stain sections with specific antibodies to identify different immune cell populations within the CNS lesions.[20][21][23]
 - T cells: Anti-CD3[20][21]
 - B cells: Anti-B220[20]
 - Macrophages/Microglia: Anti-F4/80 or Anti-Iba1[20][21]

Flow Cytometry Analysis of Immune Cells

Flow cytometry is used to quantify the frequency of different lymphocyte populations in the blood and CNS.

Procedure:

- Sample Collection:
 - Collect peripheral blood.
 - Isolate mononuclear cells from the spleen and lymph nodes.
 - Isolate infiltrating leukocytes from the brain and spinal cord.
- Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers such as:
 - T cells: CD3, CD4, CD8[9]
 - B cells: B220 (CD45R)
 - Natural Killer (NK) cells: NK1.1[9]



 Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies using Ozanimod in EAE mouse models.

Table 1: Effect of Ozanimod on EAE Clinical Score

Treatment Group	Mean Maximum Clinical Score (MMCS)	Reference
Untreated EAE	Varies (e.g., 2.5 - 3.5)	[13]
Ozanimod (0.6 mg/kg)	0.9 ± 0.3	[9]

Table 2: Effect of Ozanimod on Lymphocyte Populations

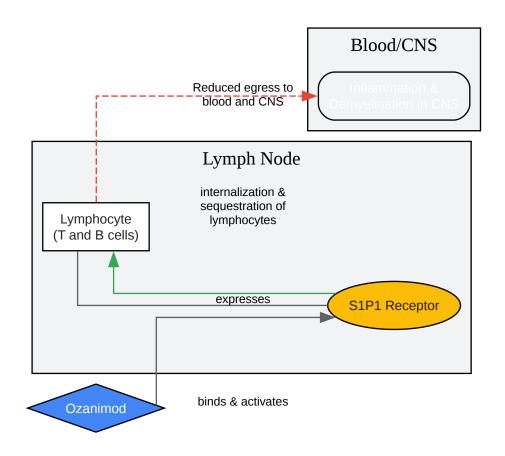
Cell Type	Tissue	Effect of Ozanimod Treatment	Reference
CD4+ T cells	Blood	Significant reduction in frequency	[4][9]
CD8+ T cells	Blood	Reduction in frequency	[9]
CD4+ T cells	CNS	No significant change in frequency of infiltrating cells	[9]
NK cells	Blood	Significant increase in frequency	[9]
NK cells	CNS	Significant increase in frequency	[9]

Table 3: Histopathological Outcomes with Ozanimod Treatment



Parameter	Observation in Ozanimod- Treated Mice	Reference
Mononuclear Cell Infiltration	Significantly reduced in the spinal cord	[2][4][5][6]
Demyelination	Reversed/significantly reduced in the spinal cord	[4][5][6][9]

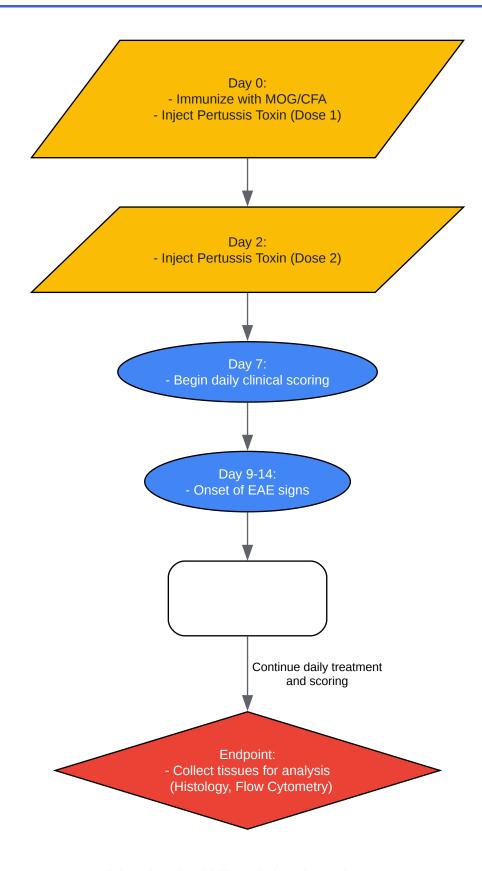
Visualizations



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Caption: Ozanimod's mechanism of action in sequestering lymphocytes.





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Caption: Experimental workflow for EAE induction and Ozanimod treatment.



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